4'-Decotyl 4'-(1-Hydroxyoctyl) Fingolimod

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

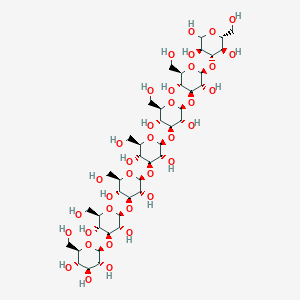

4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod is an impurity of Fingolimod . Fingolimod is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs .

Synthesis Analysis

The synthesis of Fingolimod involves a kilogram-scale synthesis using a 30-L pilot setup. Another method involves a facile six-step synthesis of Fingolimod, starting from readily available and inexpensive starting material diethyl acetamidomalonate, in very good yield .Molecular Structure Analysis

Fingolimod is a sphingosine 1-phosphate receptor modulator. The active metabolite, fingolimod-phosphate, acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects .Chemical Reactions Analysis

Fingolimod exerts inhibitory effects on sphingolipid pathway enzymes, inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A). Furthermore, Fingolimod induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift, and enhances BDNF expression .Physical And Chemical Properties Analysis

The molecular formula of 4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod is C19H33NO3 . More detailed physical and chemical properties are not available in the search results.Mécanisme D'action

Safety and Hazards

Orientations Futures

Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis. There is rapidly increasing knowledge on its previously unrecognized molecular and potential therapeutic effects in diverse pathological conditions. Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for '4'-Decotyl 4'-(1-Hydroxyoctyl) Fingolimod' involves the reaction of two starting materials, 4'-Decotyl Fingolimod and 1-Bromo-8-hydroxyoctane, through a nucleophilic substitution reaction.", "Starting Materials": [ "4'-Decotyl Fingolimod", "1-Bromo-8-hydroxyoctane" ], "Reaction": [ "Step 1: Dissolve 4'-Decotyl Fingolimod and 1-Bromo-8-hydroxyoctane in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C.", "Step 2: Add sodium hydride (NaH) to the solution and stir for 30 minutes to generate the sodium alkoxide intermediate.", "Step 3: Warm the solution to room temperature and stir for an additional 2 hours to allow for the nucleophilic substitution reaction to occur.", "Step 4: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] } | |

Numéro CAS |

296282-43-4 |

Nom du produit |

4'-Decotyl 4'-(1-Hydroxyoctyl) Fingolimod |

Formule moléculaire |

C₁₉H₃₃NO₃ |

Poids moléculaire |

323.47 |

Synonymes |

2-Amino-2-[2-[4-(1-hydroxyoctyl)phenyl]ethyl]-1,3-propanediol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)